

# An In-Depth Technical Guide to Phenoxydiphenylphosphine

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## Compound of Interest

Compound Name: *Phenoxydiphenylphosphine*

Cat. No.: *B080858*

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Audience: Researchers, scientists, and drug development professionals.

## Core Chemical Information

**Phenoxydiphenylphosphine**, also known as phenyl diphenylphosphinite, is an organophosphorus compound. It belongs to the phosphinite class of ligands, which are valuable in coordination chemistry and catalysis.

Property	Data	Reference
IUPAC Name	phenoxy(diphenyl)phosphane	PubChem[3]
CAS Number	13360-92-4	PubChem[3]
Molecular Formula	C <sub>18</sub> H <sub>15</sub> OP	PubChem[3]
Molecular Weight	278.3 g/mol	PubChem[3]
Appearance	Colorless liquid	(General knowledge for similar compounds)
Canonical SMILES	<chem>C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3</chem>	PubChem[3]
InChI Key	UPDNYUVJHQABBS-UHFFFAOYSA-N	PubChem[3]

# Synthesis and Reactions

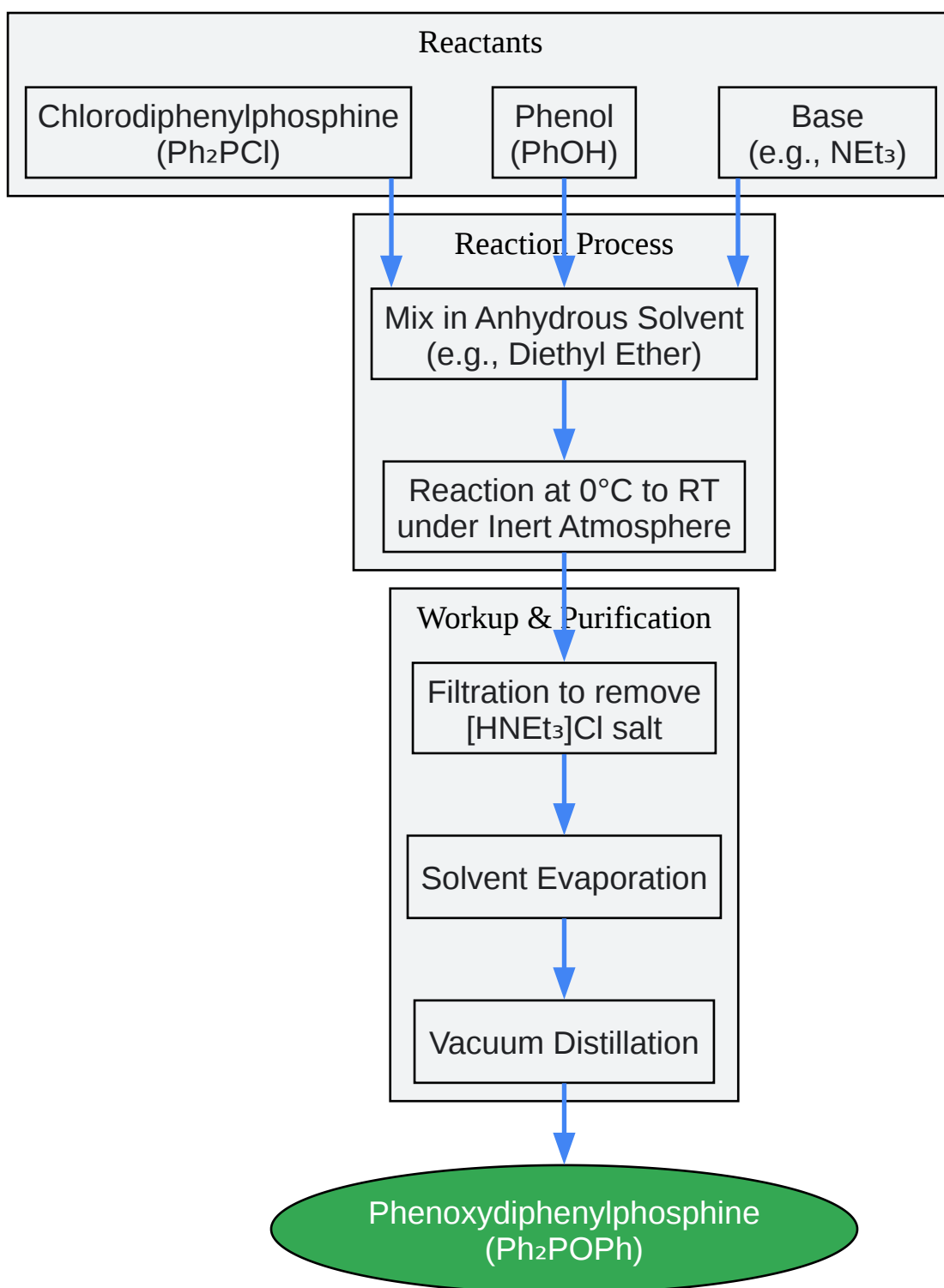
## Synthesis

A common method for the synthesis of phosphinites such as **phenoxydiphenylphosphine** involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a base to neutralize the HCl byproduct.

### Experimental Protocol: Synthesis of **Phenoxydiphenylphosphine**

- Materials:
  - Chlorodiphenylphosphine ( $\text{Ph}_2\text{PCI}$ )
  - Phenol ( $\text{PhOH}$ )
  - Triethylamine ( $\text{NEt}_3$ ) or other suitable base
  - Anhydrous diethyl ether or toluene as solvent
- Procedure:
  - A solution of phenol and triethylamine in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
  - The flask is cooled in an ice bath ( $0\text{ }^\circ\text{C}$ ).
  - Chlorodiphenylphosphine is added dropwise to the stirred solution.
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
  - The resulting triethylamine hydrochloride salt is removed by filtration.
  - The solvent is removed from the filtrate under reduced pressure to yield the crude product.
  - Purification can be achieved by vacuum distillation.

### Workflow for the Synthesis of **Phenoxydiphenylphosphine**



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Caption: General synthesis workflow for **Phenoxydiphenylphosphine**.

## Key Reactions

- Oxidation: **Phenoxydiphenylphosphine** is susceptible to oxidation, forming the corresponding phosphinate, phenoxy(phenyl)phosphinate.
- Arbuzov Reaction: As a phosphinite, it can undergo the Arbuzov reaction with alkyl halides to form phosphine oxides.
- Ligand in Catalysis: Its primary application is as a ligand for transition metals in various catalytic reactions, such as cross-coupling reactions. The phosphorus atom's lone pair of electrons coordinates to the metal center.

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **phenoxydiphenylphosphine**.

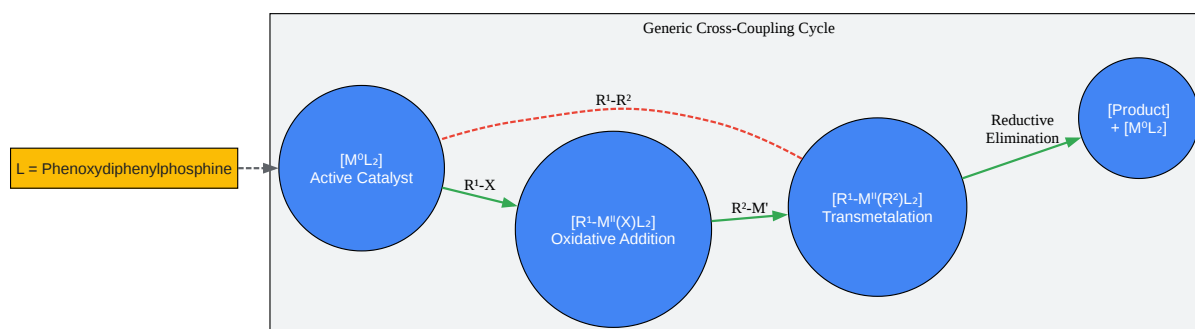
Spectroscopy Type	Expected Features
$^{31}\text{P}$ NMR	A single resonance is expected. The chemical shift for phosphinites typically falls in a characteristic range. For similar phosphine oxides, the chemical shift can be around 45 ppm.[4] The exact shift is dependent on the solvent and concentration.
$^1\text{H}$ NMR	Complex multiplets would be observed in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. Integration of these signals would correspond to 15 protons.
$^{13}\text{C}$ NMR	Multiple signals are expected in the aromatic region (typically 120-140 ppm). J-coupling between the phosphorus and carbon atoms of the phenyl rings attached to it would be observed, which is a characteristic feature.[5]
IR Spectroscopy	Characteristic absorption bands for P-O-C (aryl) stretching are expected, typically in the range of 1200-1250 $\text{cm}^{-1}$ and 995-1075 $\text{cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations will also be present.[6]
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z = 278.0860$ , corresponding to the molecular formula $\text{C}_{18}\text{H}_{15}\text{OP}$ . [3] Fragmentation patterns would involve the loss of phenyl and phenoxy groups.

## Applications in Research and Drug Development

While direct applications of **phenoxydiphenylphosphine** in approved drugs are not prominent, phosphine oxides, which are derivatives, are gaining attention in medicinal chemistry.[7][8] The phosphine oxide group can act as a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates.[7][8]

- Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous solubility of a parent drug molecule.[7]
- Metabolic Stability: Incorporation of a phosphine oxide moiety can lead to improved metabolic stability.[7]
- Bioisosteres: Phosphine oxides can be used as bioisosteres for other functional groups like amides or sulfonamides.[7]
- Ligands in Synthesis: In drug development, the primary role of ligands like **phenoxydiphenylphosphine** is in the synthesis of complex organic molecules that are drug candidates or their intermediates. They are used in catalytic reactions that form key C-C or C-heteroatom bonds.

#### Potential Role in a Catalytic Cycle



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